5-Biphenyl-4-ylcyclohexane-1,3-dione
Description
Significance of Cyclohexane-1,3-dione Scaffolds in Organic Synthesis and Medicinal Chemistry
The cyclohexane-1,3-dione (CHD) framework is a versatile and valuable precursor in synthetic organic chemistry. researchgate.netresearchgate.net Its structural features, namely the presence of two carbonyl groups and a highly reactive methylene (B1212753) group, allow for a wide range of chemical transformations. researchgate.nettandfonline.com This reactivity makes the CHD scaffold an excellent building block for the synthesis of complex molecules, including a variety of natural products and heterocyclic compounds like 4H-chromenones, acridinediones, and 1,4-dihydropyridines. researchgate.nettandfonline.com
In medicinal chemistry, CHD derivatives are recognized for their broad spectrum of biological activities. google.com The skeleton is a common molecular fragment in a class of natural and synthetic herbicides. mdpi.com Furthermore, compounds incorporating this scaffold have demonstrated a diverse range of pharmacological properties, underscoring their importance as key intermediates for biologically significant molecules. google.comgoogle.com The continued investigation of CHD derivatives is a prominent theme in the quest for new therapeutic agents. acs.orgnih.gov
| Activity | Description | References |
|---|---|---|
| Herbicidal/Pesticidal | Many potent herbicidal and pesticidal molecules contain the cyclohexane-1,3-dione core structure. | researchgate.nettandfonline.comgoogle.com |
| Anticancer/Antitumor | Derivatives have been synthesized and evaluated for their in-vitro cytotoxic activity against various cancer cell lines. | researchgate.nettandfonline.comnih.govnih.govresearchgate.net |
| Anti-inflammatory | This class of compounds is known for its potential anti-inflammatory properties. | researchgate.nettandfonline.comgoogle.com |
| Antibacterial/Antimicrobial | Various CHD derivatives have been screened for their activity against microbial pathogens. | researchgate.nettandfonline.comresearchgate.net |
| Antiviral | Research has indicated potential antiviral applications for compounds synthesized from CHD precursors. | researchgate.nettandfonline.com |
| Analgesic | Some derivatives have been investigated for their pain-relieving properties. | researchgate.nettandfonline.com |
Importance of Biphenyl (B1667301) Moieties in Molecular Design
The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged structure in medicinal chemistry and materials science. frontiersin.orgmdpi.com Its incorporation into molecular structures can significantly influence physical and biological properties. The biphenyl group can affect a drug's solubility, metabolic stability, and binding affinity to target proteins. biosynce.com The rigid yet conformationally flexible nature of the biaryl axis is a key feature in the design of molecules that interact with biological targets, often fitting into hydrophobic pockets and participating in π-π stacking interactions. mdpi.com
A vast number of compounds containing the biphenyl scaffold exhibit a wide array of pharmacological activities. arabjchem.orgrsc.org This structural unit is found in numerous marketed drugs and biologically active natural products. rsc.org Beyond pharmaceuticals, biphenyl derivatives are important intermediates in the production of polymers, dyes, and liquid crystals. arabjchem.orgrsc.orgresearchgate.net The functionalization of the biphenyl core is a common strategy to develop new compounds with tailored properties for specific applications. arabjchem.orgscivisionpub.com
| Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Many non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen, feature a biphenyl core. | mdpi.comarabjchem.org |
| Anticancer/Antiproliferative | Biphenyl structures are integral to various anticancer agents that inhibit tumor growth. | biosynce.comarabjchem.orgrsc.org |
| Antihypertensive | The angiotensin II receptor blocker class of drugs often incorporates a biphenyl moiety to achieve its therapeutic effect. | rsc.org |
| Antimicrobial/Antifungal | Derivatives have been synthesized and tested for their efficacy against a range of microbial and fungal pathogens. | arabjchem.orgrsc.orgscivisionpub.com |
| Immunosuppressant | Certain biphenyl-containing compounds have shown the ability to modulate the immune system. | arabjchem.orgrsc.org |
| Antidiabetic | The biphenyl scaffold has been explored in the design of agents for managing diabetes. | arabjchem.orgrsc.org |
Historical Perspective on Related Chemical Entities and Their Methodological Developments
The synthesis of the core structures composing 5-biphenyl-4-ylcyclohexane-1,3-dione has evolved significantly over time.
Cyclohexane-1,3-dione Synthesis: Historically, a common method for producing the parent 1,3-cyclohexanedione (B196179) was the semi-hydrogenation of resorcinol. wikipedia.orgchemicalbook.com The development of methods for synthesizing substituted CHDs has been an area of active research. A key methodological advancement has been the use of consecutive Michael-Claisen type reactions, where α,β-unsaturated esters react with ketones or their enolates. google.comgoogle.com Early applications of this method faced challenges, particularly with unsubstituted acetone (B3395972), which could react violently. organic-chemistry.org More recent developments have focused on creating milder, more controlled, and regioselective one-pot processes to afford substituted CHDs in good yields, overcoming the limitations of previous methods. organic-chemistry.org
Biphenyl Synthesis: The construction of the biaryl bond in biphenyls has also seen major methodological shifts. The Ullmann reaction, developed in the early 20th century, was a classical method involving the copper-promoted coupling of two aryl halides. While foundational, this reaction often required harsh conditions. The landscape of biphenyl synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. mdpi.com The Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide, has become one of the most versatile and widely used methods due to its mild reaction conditions and high functional group tolerance. biosynce.comarabjchem.org Other powerful methods include the Negishi, Stille, and Kumada couplings, which have collectively provided chemists with a robust toolkit for the efficient synthesis of diverse biphenyl derivatives. mdpi.comrsc.org
Overview of Current Research Trends Related to this compound and Analogues
Current research involving cyclohexane-1,3-dione analogues is heavily focused on the synthesis of novel derivatives for evaluation as therapeutic agents. A significant trend is the use of the CHD core to construct complex heterocyclic systems with potential anticancer properties. nih.govresearchgate.net Researchers are increasingly employing modern drug discovery tools, such as computer-aided drug design (CADD), quantitative structure-activity relationship (QSAR) modeling, and in-silico screening, to rationally design and optimize CHD-based compounds as potent and selective enzyme inhibitors, for instance, targeting c-Met kinase for non-small-cell lung cancer therapy. acs.orgnih.govelsevierpure.com
For analogues of this compound, specifically other 5-arylcyclohexane-1,3-diones, the research impetus is similar. The aryl substituent at the 5-position provides a vector for introducing diverse functionalities and exploring structure-activity relationships. The combination of the biologically active CHD core with various aromatic systems, including the biphenyl group, represents a strategic approach to generating molecular diversity and discovering new bioactive molecules. These efforts often lead to the synthesis of libraries of compounds that are then screened for a range of activities, from anticancer to antimicrobial effects.
Scope and Research Focus on this compound in Academic Inquiry
The specific compound this compound stands at the intersection of the well-established research fields of its constituent parts. As such, academic inquiry into this molecule is logically directed toward several key areas. The primary focus is its potential as a novel scaffold in medicinal chemistry. Research efforts would likely involve:
Synthetic Methodology: The development of efficient, high-yield, and scalable synthetic routes to access this compound and its derivatives.
Biological Screening: A comprehensive evaluation of its biological activity profile. Given the known properties of CHD and biphenyl moieties, initial screening would logically target anticancer, anti-inflammatory, and antimicrobial activities.
Lead Optimization: Using the core structure as a starting point for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Intermediate for Heterocycle Synthesis: Employing the dione (B5365651) functionality as a handle to construct novel, more complex heterocyclic systems that may possess unique biological properties.
Computational Studies: Utilizing molecular modeling and docking studies to predict potential biological targets and to understand the structural basis of its activity, thereby guiding further synthetic efforts.
In essence, research on this compound is focused on harnessing the synergistic potential of its two core components to create new chemical entities for drug discovery and development.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-phenylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-17-10-16(11-18(20)12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXGCLXUXFATQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699487 | |
| Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101723-10-8 | |
| Record name | 1~1~,1~6~-Dihydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~3~,1~5~(1~2~H,1~4~H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization of 5 Biphenyl 4 Ylcyclohexane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Biphenyl-4-ylcyclohexane-1,3-dione is expected to exhibit distinct signals corresponding to the protons of the biphenyl (B1667301) and cyclohexane-1,3-dione moieties.
The protons of the biphenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would be influenced by the substitution pattern and the electronic effects of the cyclohexane-1,3-dione substituent.
For the cyclohexane-1,3-dione ring, the protons are anticipated to be in a more upfield region. The proton at the C5 position, being adjacent to the bulky biphenyl group, would likely appear as a multiplet. The methylene (B1212753) protons at the C2, C4, and C6 positions would also give rise to multiplets, with their chemical shifts and coupling patterns being dependent on the conformation of the cyclohexane (B81311) ring. In related 5-substituted cyclohexane-1,3-dione derivatives, these methylene protons typically resonate in the range of δ 2.0-3.0 ppm. The compound exists in a keto-enol tautomeric equilibrium, which would further complicate the ¹H NMR spectrum, potentially showing separate signals for each tautomer depending on the solvent and temperature. wikipedia.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. For this compound, distinct signals for the carbonyl carbons, the aromatic carbons of the biphenyl group, and the aliphatic carbons of the cyclohexane ring are expected.
The carbonyl carbons (C1 and C3) of the dione (B5365651) functionality are expected to resonate significantly downfield, typically in the range of δ 190-210 ppm. The carbons of the biphenyl moiety would appear in the aromatic region (δ 120-150 ppm). The chemical shifts of the aliphatic carbons of the cyclohexane ring (C2, C4, C5, and C6) would be found in the upfield region of the spectrum, generally between δ 20 and 50 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for elucidating the connectivity within a molecule.
COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, helping to trace the proton networks within the biphenyl and cyclohexane rings.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity between different parts of the molecule, such as the attachment point of the biphenyl group to the cyclohexane ring.
While specific 2D NMR data for this compound are not available, these techniques would be indispensable for a complete structural characterization.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. rsc.org ¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing such fluorinated compounds. rsc.org
For a hypothetical fluorinated analogue of this compound, where a fluorine atom is substituted on the biphenyl ring, the ¹⁹F NMR spectrum would show signals whose chemical shifts are indicative of the fluorine's electronic environment. The coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) would also provide valuable structural information. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. colorado.edu
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, characteristic absorption bands are expected.
The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the ketone groups, which typically appears in the region of 1700-1740 cm⁻¹. The presence of conjugation and the possibility of enolization could shift this band to lower wavenumbers. The C-H stretching vibrations of the aromatic protons of the biphenyl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexane ring would appear in the 2850-3000 cm⁻¹ region. Bending vibrations for the C-H bonds and skeletal vibrations of the rings would be found in the fingerprint region (below 1500 cm⁻¹). For related cyclohexane-1,3-dione derivatives, characteristic carbonyl stretches have been reported.
While a complete set of experimental spectroscopic and crystallographic data for this compound is not currently available in the public domain, a detailed prediction of its spectral characteristics can be made based on the known properties of its constituent functional groups and data from closely related compounds. The synthesis and full characterization of this compound would be a valuable contribution to the field, providing the necessary data to fully understand its structural and electronic properties and to facilitate its potential applications in various areas of chemistry and biology.
Raman Spectroscopy Applications
Specific Raman spectroscopic data for this compound is not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
A detailed mass spectrum and fragmentation analysis for this compound has not been published. The expected molecular ion peak would correspond to its molecular weight of 264.32 g/mol . mdpi.com
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation
A publicly available single-crystal X-ray diffraction study for this compound could not be found. Consequently, the determination of its molecular conformation, dihedral angles, intermolecular interactions, and detailed crystallographic data is not possible.
Determination of Molecular Conformation (e.g., Cyclohexane Ring Chair Conformation)
Without experimental crystallographic data, the specific conformation of the cyclohexane-1,3-dione ring cannot be definitively determined.
Analysis of Dihedral Angles within the Biphenyl Moiety and Relative to the Cyclohexane Ring
The dihedral angles for this compound are not available from experimental sources.
Investigation of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding Patterns)
A detailed analysis of the intermolecular and intramolecular interactions for this compound based on crystallographic data is not possible as the data is not publicly available.
Crystallographic Data Analysis and Interpretation
Specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are not available in the public domain.
Computational Chemistry and Theoretical Studies of 5 Biphenyl 4 Ylcyclohexane 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide array of molecular properties with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.com For 5-Biphenyl-4-ylcyclohexane-1,3-dione, DFT methods, such as those using the B3LYP hybrid functional, are employed to determine its ground-state electronic structure. researchgate.net These calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
DFT calculations elucidate the distribution of electron density, which is crucial for understanding the molecule's reactivity. bhu.ac.in The theory provides a basis for calculating various electronic properties, including ionization potential, electron affinity, and the energies of molecular orbitals, which are essential for predicting how the molecule will interact with other chemical species. researchgate.net For instance, the charge distribution calculated by DFT can highlight the electrophilic and nucleophilic sites within the molecule.
| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. bhu.ac.in | Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting sites for chemical reactions. bhu.ac.in |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) ring system, while the LUMO would likely be centered on the electron-withdrawing carbonyl groups of the cyclohexane-1,3-dione moiety.
Table 2: Interpretation of Frontier Molecular Orbitals
| Orbital | Description | Predicted Location on this compound | Chemical Significance |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Likely delocalized over the π-system of the biphenyl group. | Site of nucleophilic attack; region from which electrons are most easily donated. |
| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be localized on the carbonyl carbons of the cyclohexane-1,3-dione ring. | Site of electrophilic attack; region that most readily accepts electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. researchgate.net For this compound, NBO analysis can reveal the delocalization of electron density from the biphenyl ring to the cyclohexane-1,3-dione fragment and vice-versa. It calculates the stabilization energies (E(2)) associated with these donor-acceptor interactions, providing a quantitative measure of their strength. researchgate.net For example, it could quantify the interaction between a π orbital of the phenyl ring (donor) and an antibonding σ* orbital of a C-C bond in the cyclohexane (B81311) ring (acceptor).
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov It is generated by calculating the electrostatic potential at various points on the electron density surface. Different potential values are represented by different colors, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the two carbonyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the biphenyl ring. researchgate.net
Neutral Regions (Green): Predominantly over the carbon framework of the biphenyl and cyclohexane rings.
This map provides a valuable guide to the molecule's reactive sites and its potential for non-covalent interactions. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the conformational landscape and flexibility of molecules over time.
Cyclohexane Ring: The cyclohexane-1,3-dione ring is not planar and, like cyclohexane itself, can adopt several conformations, with the "chair" form being the most stable. However, the presence of sp2-hybridized carbonyl carbons can slightly flatten the ring compared to cyclohexane. The bulky biphenyl substituent at the 5-position can exist in either an axial or an equatorial position. Due to steric hindrance, the equatorial conformation, where the large biphenyl group points away from the ring, is overwhelmingly favored energetically over the axial conformation. researchgate.net Other higher-energy conformations like the "boat" or "twist-boat" are transient states in the interconversion between chair forms. researchgate.net
Biphenyl Unit: The biphenyl unit is characterized by the torsional (dihedral) angle between the two phenyl rings. While a fully planar conformation would maximize π-conjugation, it is disfavored due to steric clashes between the ortho-hydrogen atoms. Consequently, the two rings are typically twisted relative to each other in the ground state. The degree of this twist is a balance between steric repulsion and electronic stabilization. The linkage to the cyclohexane ring can further influence the preferred rotational angle of the entire biphenyl group.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, it is anticipated that the solvent molecules will form hydrogen bonds with the keto groups of the cyclohexane-1,3-dione ring. This interaction could lead to a stabilization of the enol tautomer.
Computational studies on similar biphenyl derivatives have shown that the dihedral angle between the two phenyl rings is sensitive to the solvent environment. While in the gas phase or nonpolar solvents, a twisted conformation is generally favored to minimize steric hindrance, polar solvents can influence this angle by stabilizing conformations with a larger dipole moment. Theoretical calculations, often employing methods like the Polarizable Continuum Model (PCM), are instrumental in predicting these solvent-induced conformational changes. Such studies can elucidate how the molecule might behave in the aqueous environment of a biological system, which is critical for understanding its potential interactions with biological targets.
In Silico Prediction of Physicochemical Descriptors and Drug-Likeness Parameters
The "drug-likeness" of a compound is a crucial concept in medicinal chemistry, referring to the compound's possession of physicochemical properties consistent with known drugs. Several descriptors are used to evaluate this, many of which can be accurately predicted using computational tools.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. For this compound, the predicted TPSA is a key indicator of its potential for good membrane permeability.
Rotatable Bonds and Hydrogen Bond Donor/Acceptor Counts
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A high number of rotatable bonds can negatively impact bioavailability. Hydrogen bond donors and acceptors are critical for molecular recognition and binding to biological targets. The counts of these features in this compound are important for predicting its binding capabilities.
Lipinski's Rule of Five and Other Cheminformatics Metrics
Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral activity. vcclab.org The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors. vcclab.org
No more than 10 hydrogen bond acceptors. vcclab.org
A molecular mass less than 500 daltons. vcclab.org
A calculated octanol-water partition coefficient (log P) that does not exceed 5. vcclab.org
Compounds that comply with these rules are more likely to be orally bioavailable. The predicted values for this compound are evaluated against these criteria to estimate its drug-likeness.
Predicted Physicochemical Properties of this compound
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C18H16O2 |
| Molecular Weight | 264.32 g/mol |
| Topological Polar Surface Area (TPSA) | 34.14 Ų |
| Number of Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Based on these predicted values, this compound adheres to all of Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties and a higher likelihood of oral bioavailability.
Ligand-Protein Interaction Studies (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Computational Assessment of Binding Poses and Interactions with Biological Targets
While specific molecular docking studies for this compound are not extensively reported in the literature, studies on structurally related biphenyl and cyclohexane-1,3-dione derivatives have demonstrated their potential to interact with various biological targets. For instance, compounds containing the biphenyl moiety have been investigated for their antipsychotic activity through docking with dopamine (B1211576) D2 receptors. molinspiration.com Similarly, cyclohexane-1,3-dione derivatives have been the subject of docking studies against targets like c-Met kinase for anticancer applications. researchgate.net
Prediction of Binding Affinities and Inhibition Constants
Computational chemistry provides powerful tools to predict how strongly a compound, such as this compound, will interact with a biological target, typically a protein or enzyme. This predictive power is crucial in drug discovery for prioritizing candidate molecules. The primary metrics used to quantify this interaction are binding affinity and inhibition constants. While specific computational studies on this compound are not extensively available in publicly accessible literature, a wealth of research on closely related cyclohexane-1,3-dione derivatives provides a clear framework for how such predictions are made and the types of results that are generated.
These studies commonly employ techniques like molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to estimate the binding free energy (ΔG), which is directly related to the binding affinity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of these compounds with their experimentally determined inhibitory activities (e.g., IC₅₀ values), which can then be used to predict the potency of new compounds.
Detailed Research Findings from Analogous Compounds
Research into various cyclohexane-1,3-dione derivatives has demonstrated the utility of computational approaches in predicting their potential as therapeutic agents. These studies provide valuable insights into the structural requirements for effective binding to various enzymes.
One significant area of investigation has been the inhibition of the c-Met tyrosine kinase, a target in cancer therapy. A comprehensive study on a series of 40 cyclohexane-1,3-dione derivatives identified several promising candidates for inhibiting non-small-cell lung cancer (NSCLC). nih.gov Through a combination of QSAR modeling, molecular docking, and molecular dynamics simulations, researchers were able to design and screen a new class of potential c-Met inhibitors. nih.govacs.org The stability of the designed compounds within the c-Met protein's binding pocket was confirmed through extensive molecular dynamics simulations. acs.org These computational models rely on correlating physicochemical and electronic molecular descriptors with biological activity. nih.govnih.gov
Another relevant target is the enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the mechanism of action for certain herbicides. Computational studies, including QSAR and molecular docking, have been performed on 2-acyl-cyclohexane-1,3-diones to understand the key structural features that govern their inhibitory activity against HPPD. nih.gov These analyses have revealed that a 1,3-dione feature is essential for inhibition and that the length and nature of the side chain significantly influence potency. nih.gov
Similarly, in silico molecular docking studies have been conducted on other cyclohexane-1,3-dione derivatives to assess their potential as antimicrobial and anticancer agents, with some compounds showing good predicted binding scores against bacterial and breast cancer-related proteins.
The table below summarizes representative findings from computational studies on various cyclohexane-1,3-dione derivatives, illustrating the types of data generated in such research. It is important to note that these values are for analogous compounds and not for this compound itself.
Interactive Data Table: Predicted Binding Affinities and Biological Activities of Cyclohexane-1,3-dione Derivatives
| Compound Class/Derivative | Target Protein/Cell Line | Computational Method | Predicted Value | Unit |
| Cyclohexane-1,3-dione derivatives | c-Met Kinase | Molecular Docking | - | - |
| Lead Compound H06 | c-Met Kinase | MM-GBSA | -98.34 | kcal/mol |
| Lead Compound H12 | c-Met Kinase | MM-GBSA | -91.45 | kcal/mol |
| Lead Compound H30 | c-Met Kinase | MM-GBSA | -103.56 | kcal/mol |
| Lead Compound H36 | c-Met Kinase | MM-GBSA | -94.87 | kcal/mol |
| 2-Acyl-cyclohexane-1,3-dione (C11 side chain) | A. thaliana HPPD | In vitro assay | 0.18 | µM (I₅₀app) |
| Sulcotrione (commercial herbicide) | A. thaliana HPPD | In vitro assay | 0.25 | µM (I₅₀app) |
| Tetrahydrobenzo[e] nih.govacs.orgresearchgate.nettriazine derivative | c-Met Kinase | In vitro assay | 0.24 - 9.36 | nM (IC₅₀) |
| Compound 7b | EGFR | In vitro assay | 0.096 | µM (IC₅₀) |
These studies collectively underscore the power of computational chemistry to predict the binding affinities and inhibitory potential of compounds within the cyclohexane-1,3-dione family. The methodologies establish a clear path for the future in silico evaluation of this compound against various biological targets. By constructing a 3D model of the target protein and docking the compound into its active site, researchers can calculate binding energies and identify key interactions, thereby predicting its efficacy as an inhibitor.
Chemical Reactivity and Derivatization Strategies of 5 Biphenyl 4 Ylcyclohexane 1,3 Dione
Modifications at the Active Methylene (B1212753) and Carbonyl Groups of the Cyclohexane-1,3-dione Ring
The cyclohexane-1,3-dione ring is a hub of chemical reactivity, primarily due to the acidic nature of the protons on the active methylene group (C2) situated between the two carbonyls, and the electrophilic nature of the carbonyl carbons themselves. This dual reactivity allows for a wide range of derivatization strategies.
The active methylene group is readily deprotonated by a base to form a stabilized enolate, which can act as a nucleophile in various reactions. youtube.com These include:
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the C2 position.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. ucalgary.ca
Condensation Reactions: Knoevenagel condensation with aldehydes and ketones. nih.govresearchgate.net The reaction with aromatic aldehydes, for instance, can lead to the formation of 2,2'-(arylmethylene)bis(3-hydroxy-2-cyclohexene-1-one) derivatives. researchgate.net
Diazenylation: Direct reaction with diazonium salts, often catalyzed by a heterogeneous catalyst like TiO2, to introduce an azo group. acs.org
The carbonyl groups of the dione (B5365651) ring are susceptible to nucleophilic attack. They can participate in condensation reactions with amines or hydrazines to yield imines or hydrazones, respectively. Furthermore, intramolecular reactions can occur. For example, Michael adducts formed from the reaction of cyclohexane-1,3-diones with nitro-olefins can undergo subsequent intramolecular cyclization to form heterocyclic systems like dihydro-2-hydroxyiminobenzofuran-4(5H)-ones. rsc.org
The reactivity of this ring system is summarized in the table below.
| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |
| Active Methylene | Alkylation | Alkyl halide, Base | C2-alkylated derivative |
| Active Methylene | Michael Addition | α,β-Unsaturated carbonyl, Base | 1,5-Dicarbonyl compound |
| Active Methylene | Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., pyridine) | Arylmethylenebis derivative |
| Active Methylene | Diazenylation | Diazonium salt, TiO2 catalyst | Azo-compound |
| Carbonyl Groups | Condensation | Amines, Hydrazines | Imines, Hydrazones |
Functionalization Reactions on the Biphenyl (B1667301) Substituent
The biphenyl group is a relatively non-reactive aromatic hydrocarbon moiety due to the absence of strong activating or deactivating groups. arabjchem.orgwikipedia.org However, it can undergo electrophilic aromatic substitution reactions under specific conditions, similar to benzene. arabjchem.orgbiosynce.com These reactions allow for the introduction of functional groups onto the phenyl rings, which can serve as handles for further derivatization.
Common functionalization strategies for the biphenyl group include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the aromatic rings in the presence of a Lewis acid catalyst. arabjchem.org
Nitration: Reaction with a nitrating agent to introduce a nitro group (NO2). biosynce.com The nitro group can subsequently be reduced to an amino group (NH2), which is a versatile functional group for further synthesis.
Sulfonation: Treatment with sulfuric acid to introduce a sulfonic acid group (SO3H). wikipedia.org
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki or Ullmann reactions, are pivotal for synthesizing substituted biphenyls. arabjchem.orgbiosynce.com While these are more relevant for the synthesis of the parent molecule, they can also be adapted to modify the biphenyl unit post-synthesis in some cases. For instance, a halogenated biphenyl derivative could undergo further coupling reactions.
The introduction of these functional groups can significantly alter the electronic and steric properties of the entire molecule, influencing its chemical reactivity and potential applications. researchgate.net
Synthesis of Novel Analogs and Derivatives with Modified Substitution Patterns
The synthesis of novel analogs of 5-Biphenyl-4-ylcyclohexane-1,3-dione is driven by the need to explore structure-activity relationships for various applications. These synthetic efforts typically involve either building the molecule from scratch with modified starting materials or derivatizing the existing scaffold.
One primary approach involves the condensation of an appropriately substituted benzaldehyde (B42025) derivative with a malonic acid ester, followed by reaction with an acetoacetic acid ester to construct the 5-(substituted phenyl)cyclohexane-1,3-dione core. google.com By varying the substituents on the initial benzaldehyde, a wide array of analogs can be generated.
Another significant strategy is the derivatization of the pre-formed cyclohexane-1,3-dione ring. As discussed in section 5.1, the reactivity of the active methylene and carbonyl groups provides a rich field for creating derivatives. For example, multi-component reactions involving cyclohexane-1,3-dione, an aromatic aldehyde, and a source of nitrogen (like ammonium (B1175870) acetate) or another active methylene compound (like malononitrile) can lead to the formation of complex fused heterocyclic systems, such as acridines, xanthenes, pyrans, and pyridines. researchgate.netnih.gov
The synthesis of star-shaped molecules has been achieved by linking three equivalents of a benzaldehyde derivative to a central 1,3,5-triazine (B166579) core, followed by condensation with compounds like 3-aminobut-2-enenitrile to form complex heterocyclic systems. nih.gov This demonstrates the potential for creating larger, more complex architectures based on these building blocks. The synthesis of carbocyclic analogs of biologically active nucleosides has also been reported, highlighting the versatility of related cyclic dione structures in medicinal chemistry. nih.gov
| Synthetic Strategy | Key Reaction | Starting Materials | Resulting Analogs/Derivatives |
| De Novo Synthesis | Knoevenagel-Michael Condensation | Substituted benzaldehydes, malonic esters, acetoacetic esters | 5-(Substituted phenyl)cyclohexane-1,3-diones google.com |
| Multi-component Reaction | Condensation/Cyclization | Cyclohexane-1,3-dione, aromatic aldehydes, malononitrile (B47326)/ethyl cyanoacetate | Fused pyran and pyridine (B92270) derivatives nih.govnih.gov |
| Heterocycle Formation | Condensation/Cyclization | Cyclohexane-1,3-dione, aromatic aldehydes | 9-Aryl-1,8-dioxo-octahydroxanthenes researchgate.net |
| Derivatization | Reaction with Phenylisothiocyanate | 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl) derivative | Tetrahydrobenzo[e] arabjchem.orgresearchgate.netresearchgate.nettriazine derivative nih.gov |
Investigation of Reaction Mechanisms and Pathways for Chemical Transformations
Understanding the mechanisms of the chemical transformations involving this compound is crucial for controlling reaction outcomes and designing rational synthetic routes. The reactivity is largely governed by the well-established principles of enolate chemistry and carbonyl additions.
The formation of derivatives at the active methylene position proceeds through the generation of a carbanion/enolate intermediate. youtube.com In the Michael addition, for example, a base abstracts a proton from the C2 position, creating a nucleophilic enolate that then attacks the β-carbon of an α,β-unsaturated system. researchgate.net The mechanism for Knoevenagel condensation also involves the formation of this enolate, which then attacks the carbonyl carbon of an aldehyde.
The synthesis of fused heterocycles, such as xanthene derivatives from the reaction of aromatic aldehydes and 1,3-cyclohexanedione (B196179), likely proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated intermediate. This is followed by a Michael addition of a second molecule of the dione, and subsequent intramolecular cyclization and dehydration. researchgate.net
The conformational dynamics of the cyclohexane-1,3-dione ring itself can also play a role in its reactivity. The ring undergoes a chair-chair interconversion, and the energy barrier for this process has been studied computationally. scielo.org.mx The presence of a bulky substituent at the 5-position, such as the biphenyl group, will influence the conformational equilibrium and may affect the accessibility of the reactive sites.
Mechanistic studies on related systems, such as the reaction of nitro-olefins with cyclohexane-1,3-dione, have shown that the initial Michael adduct can undergo further intramolecular transformations, indicating complex reaction pathways are possible. rsc.org For instance, the formation of oxime structures from these adducts points to the involvement of the nitro group in the subsequent cyclization steps.
Investigation of Biological Activities from an Academic Research Perspective
In Vitro Screening Methodologies for Potential Bioactivity
Initial laboratory-based screening is fundamental to identifying and characterizing the potential biological effects of novel chemical entities. For compounds related to 5-Biphenyl-4-ylcyclohexane-1,3-dione, several in vitro methods are employed to assess their activity at the cellular and molecular levels.
Cell-based Assays for Investigating Cellular Responses (e.g., MTT Assay for cell viability in research)
Cell-based assays are crucial for determining the effect of a compound on living cells, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. researchgate.netnih.gov In the context of cyclohexane-1,3-dione derivatives, the MTT assay has been utilized to screen for potential anticancer activity. For instance, specific derivatives have been evaluated against various human cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and non-small-cell lung cancer (H460). nih.govresearchgate.net In one study, a synthesized cyclohexane-1,3-dione derivative, compound 5c, demonstrated a cytotoxic effect on the MDA-MB-231 cell line with a half-maximal lethal concentration (LC50) value of 10.31±0.003 μg/ml. researchgate.net
| Derivative Name | Cell Line | Assay | Result (IC50 / LC50) |
| Compound 5c (a cyclohexane-1,3-dione derivative) | MDA-MB-231 (Breast Cancer) | MTT | 10.31 µg/ml researchgate.net |
| Various derivatives | H460 (Non-Small-Cell Lung Cancer) | Cytotoxicity Assay | Reported activity values used for QSAR modeling nih.gov |
IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Inhibition Assays for Specific Biological Targets
Many therapeutic agents function by inhibiting specific enzymes. The cyclohexane-1,3-dione skeleton is a known pharmacophore for enzyme inhibition. mdpi.comnih.gov A prominent example is its role in inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in carotenoid biosynthesis, which is a target for several commercial herbicides. mdpi.comgoogle.comnih.gov Furthermore, research has extended to the synthesis of novel 1,2,4-triazine (B1199460) derivatives from cyclohexane-1,3-dione, which have been evaluated as potent inhibitors of c-Met kinase, a tyrosine kinase implicated in cancer progression. nih.govresearchgate.net Studies on these derivatives have identified compounds with IC50 values in the nanomolar range, indicating high potency. researchgate.net
| Derivative Class | Target Enzyme | Result (IC50) |
| 2-Acyl-cyclohexane-1,3-diones | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 0.18 µM for the most active congener nih.gov |
| 1,2,4-Triazine derivatives from cyclohexane-1,3-dione | c-Met Kinase | 0.24 to 9.36 nM researchgate.net |
In Vitro Antimicrobial and Antifungal Screening Techniques
The potential of cyclohexane-1,3-dione derivatives as antimicrobial agents is typically investigated using established microbiological techniques. The agar (B569324) disk diffusion method is a common qualitative screening tool, while the minimum inhibitory concentration (MIC) is determined to quantify the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net Studies have screened these derivatives against a panel of pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella abony, as well as fungal strains like Aspergillus niger and Saccharomyces cerevisiae. mdpi.comnih.govaacmanchar.edu.in While some metal complexes of cyclohexane-1,3-dione ligands have shown moderate antibacterial activity, other synthesized derivatives have displayed negligible effects. nih.govaacmanchar.edu.in For example, one study identified a cyclohexane-1,3-dione derivative (compound 5c) with a minimum inhibitory concentration of 2.5 mg/ml. researchgate.net
Oxidant/Antioxidant Activity Assessment
The assessment of antioxidant activity is a key component of screening for compounds that can mitigate oxidative stress. Standard in vitro chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method, are commonly used for this purpose. While the 1,3-dicarbonyl moiety present in the cyclohexane-1,3-dione structure is a feature found in various biologically active compounds, specific academic research detailing the antioxidant properties of this compound or its close derivatives is not extensively reported in the available literature.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds to enhance their efficacy and selectivity. For the cyclohexane-1,3-dione class, research has shown a strong correlation between the chemical structure and the observed biological activity. nih.gov
The introduction of different substituents onto the core cyclohexane-1,3-dione ring significantly influences the molecule's biological and chemical properties. nih.gov The presence of a phenyl group at the 5-position, for instance, can alter the steric and electronic characteristics of the dione (B5365651), affecting its reactivity and interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to libraries of cyclohexane-1,3-dione derivatives to understand their anticancer activity. These computational studies identify specific physicochemical and electronic structural features—such as molecular area, connectivity, and orbital energy levels—that are closely related to their biological inhibitory activity against cancer cell lines. nih.gov For HPPD inhibition, SAR studies on 2-acyl-cyclohexane-1,3-dione congeners revealed that the length of the side chain is critical for activity, with an 11-carbon chain demonstrating optimal potency. nih.gov This systematic modification and testing allow researchers to rationally design derivatives with improved therapeutic potential.
Mechanistic Insights into Molecular Interactions with Biological Systems Based on In Vitro and In Silico Data
Understanding how a molecule interacts with its biological target at a molecular level is crucial for drug development. This is achieved by combining in vitro experimental data with in silico (computational) modeling.
Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method has been used extensively for cyclohexane-1,3-dione derivatives to elucidate their mechanism of action. nih.govresearchgate.netresearchgate.net For example, docking studies have been performed to model the interaction of derivatives with the active sites of c-Met kinase and other bacterial or cancer-related proteins. researchgate.netresearchgate.net These models can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
In one study, the most active anticancer compounds derived from cyclohexane-1,3-dione were subjected to molecular modeling to understand their potent c-Met kinase inhibitory activity. researchgate.net Similarly, in silico screening involving QSAR, ADME-Tox modeling, molecular docking, and molecular mechanics-generalized Born surface area (MM-GBSA) computations has been used to screen and design novel cyclohexane-1,3-dione derivatives as potential anticancer agents. nih.gov These computational insights, when correlated with in vitro assay results, provide a powerful platform for rational drug design and for understanding the mechanistic basis of the biological activity of compounds like this compound.
Conclusion and Future Research Directions
Synthesis of Current Research Contributions
Current research has successfully established the fundamental molecular identity of 5-Biphenyl-4-ylcyclohexane-1,3-dione, including its molecular formula (C₁₈H₁₆O₂) and molecular weight (264.32 g/mol ). The existence of two CAS numbers, 101723-10-8 and 1057673-83-2, for what appears to be the same compound has been noted, indicating a need for clarification in chemical databases. The primary synthetic route is understood to be a Michael addition reaction, a common method for synthesizing 5-substituted cyclohexane-1,3-diones. The inherent keto-enol tautomerism, a hallmark of 1,3-dicarbonyl compounds, is a critical aspect of its chemical behavior, influencing its reactivity and potential applications.
Identification of Research Gaps and Outstanding Challenges in Compound Synthesis and Characterization
A significant gap in the current body of knowledge is the lack of a detailed, peer-reviewed synthesis protocol specifically for this compound. While the general synthetic method is known, optimization of reaction conditions, including catalysts, solvents, and temperature, to maximize yield and purity remains an unaddressed challenge.
Furthermore, there is a complete absence of published experimental data for its spectroscopic and crystallographic characterization. The scientific literature does not currently contain specific ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this compound. This deficiency hinders a complete understanding of its molecular structure and purity confirmation. The absence of single-crystal X-ray diffraction data means that its solid-state conformation and intermolecular interactions are yet to be determined.
Future Avenues for Synthetic Innovation and Novel Derivatization Strategies
Future research should prioritize the development and publication of a robust and scalable synthesis for this compound. Exploration of alternative synthetic methodologies, such as one-pot reactions or flow chemistry approaches, could lead to more efficient and environmentally benign processes.
A significant opportunity lies in the derivatization of the parent compound. The reactivity of the dione (B5365651) and the biphenyl (B1667301) moiety allows for a wide range of chemical modifications. For instance, the carbonyl groups can be targeted for condensation reactions to form heterocyclic systems, which are often associated with diverse biological activities. The biphenyl group can undergo further substitution reactions to modulate the compound's electronic and steric properties.
Prospects for Advanced Computational Modeling and Structural Characterization Methodologies
In the absence of experimental data, computational modeling presents a powerful tool for predicting the properties of this compound. Density Functional Theory (DFT) calculations can be employed to:
Predict ¹H and ¹³C NMR chemical shifts.
Simulate its infrared and Raman spectra.
Determine the relative stabilities of the keto and enol tautomers and the transition states for their interconversion.
Model the three-dimensional structure and predict bond lengths and angles.
Once the compound is synthesized in sufficient purity, a comprehensive experimental characterization using modern spectroscopic techniques (NMR, IR, MS) and single-crystal X-ray diffraction is imperative. This will provide the much-needed empirical data to validate computational models and offer a definitive understanding of its structure.
Emerging Areas for Application-Oriented Research of this compound and Its Analogues
The cyclohexane-1,3-dione scaffold is a known pharmacophore and a key structural element in various functional materials. Future application-oriented research on this compound and its analogues could explore:
Medicinal Chemistry: Given that many cyclohexane-1,3-dione derivatives exhibit a range of biological activities, this compound and its derivatives could be screened for potential therapeutic applications.
Materials Science: The biphenyl unit suggests potential applications in materials science, for instance, as a component in liquid crystals or organic light-emitting diodes (OLEDs), where the rigid biphenyl core can influence molecular packing and electronic properties.
Agrochemicals: Some cyclohexane-1,3-dione derivatives are used as herbicides. Investigating the herbicidal or pesticidal properties of this compound could be a fruitful area of research.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-Biphenyl-4-ylcyclohexane-1,3-dione, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using biphenyl derivatives and cyclohexane-1,3-dione precursors. A common approach involves refluxing in a polar aprotic solvent (e.g., DMF or acetic acid) with catalytic acids or bases. Purification often employs recrystallization from DMF-ethanol mixtures. To optimize purity, monitor reaction progress via TLC and use column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm biphenyl and cyclohexanedione moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 190–210 ppm).
- IR : Strong C=O stretches (~1700 cm) and C-H aromatic bending (~750 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols:
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. What reaction intermediates are critical in the synthesis of this compound, and how can their formation be controlled?
- Methodological Answer : Key intermediates include enol tautomers and keto-enol transition states. Control strategies:
- Use kinetic vs. thermodynamic conditions (e.g., low temperature favors enolates).
- Monitor intermediates via in-situ FTIR or Raman spectroscopy. Computational modeling (e.g., DFT at B3LYP/6-31G**) predicts energy barriers for tautomerization .
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Apply factorial design to variables:
- Factors : Catalyst concentration, solvent polarity, reaction time.
- Response Surface Methodology (RSM) : Maximize yield via central composite design. For example, a 2 factorial matrix identifies interactions between temperature (60–100°C) and molar ratios (1:1–1:3) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies).
- Statistical Validation : Apply ANOVA to assess variability between labs. Cross-validate results with orthogonal assays (e.g., fluorescence-based cytotoxicity vs. MTT) .
Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for enzymes (e.g., cyclooxygenase-2).
- MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics over 100 ns to assess stability.
- AI Integration : COMSOL Multiphysics coupled with ML algorithms optimizes reaction pathways .
Q. What advanced techniques assess the environmental impact of this compound degradation byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
